molecular formula C20H26N2O3S2 B5236660 N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide

N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide

Cat. No. B5236660
M. Wt: 406.6 g/mol
InChI Key: WNUBQZMHSBFPKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide, commonly known as MTIP, is a synthetic compound that has been extensively studied for its potential use in treating various medical conditions. MTIP belongs to the class of compounds known as piperidine sulfonamides, which have been shown to have a wide range of pharmacological activities.

Mechanism of Action

MTIP exerts its pharmacological effects by binding to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues throughout the body. The sigma-1 receptor is involved in the regulation of various signaling pathways, including calcium signaling, protein kinase C signaling, and the unfolded protein response. By modulating these pathways, MTIP has been shown to have a wide range of pharmacological effects, including analgesic, anxiolytic, and antidepressant effects.
Biochemical and Physiological Effects:
MTIP has been shown to have a wide range of biochemical and physiological effects, including the modulation of calcium signaling, protein kinase C signaling, and the unfolded protein response. In addition, MTIP has been shown to have analgesic, anxiolytic, and antidepressant effects, which are likely mediated through its binding to the sigma-1 receptor.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MTIP in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological and pharmacological effects of this receptor. However, one of the limitations of using MTIP is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on MTIP. One area of interest is the development of more potent and selective sigma-1 receptor agonists and antagonists, which could be used to further elucidate the physiological and pharmacological functions of this receptor. In addition, there is growing interest in the potential use of sigma-1 receptor modulators in the treatment of various medical conditions, including neuropathic pain, depression, and anxiety disorders. Further research in these areas could lead to the development of new and more effective treatments for these conditions.

Synthesis Methods

The synthesis of MTIP involves several steps, including the reaction of 3-methylbenzoyl chloride with piperidine, followed by the reaction of the resulting product with 5-methyl-2-thiophenesulfonyl chloride. The final product is obtained through the reaction of the intermediate with propanoic acid.

Scientific Research Applications

MTIP has been studied for its potential use in treating various medical conditions, including addiction, anxiety, depression, and neuropathic pain. In particular, MTIP has been shown to have a high affinity for the sigma-1 receptor, which is involved in a wide range of physiological processes, including pain perception, memory, and mood regulation.

properties

IUPAC Name

N-(3-methylphenyl)-3-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S2/c1-15-4-3-5-18(14-15)21-19(23)8-7-17-10-12-22(13-11-17)27(24,25)20-9-6-16(2)26-20/h3-6,9,14,17H,7-8,10-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUBQZMHSBFPKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)S(=O)(=O)C3=CC=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylphenyl)-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide

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